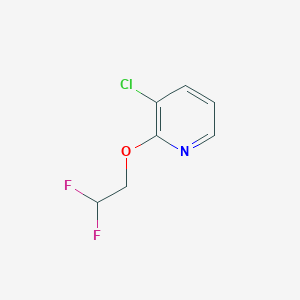

3-Chloro-2-(2,2-difluoroethoxy)pyridine

Description

Properties

IUPAC Name |

3-chloro-2-(2,2-difluoroethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF2NO/c8-5-2-1-3-11-7(5)12-4-6(9)10/h1-3,6H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOEOXFOJTSSLHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OCC(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(2,2-difluoroethoxy)pyridine typically involves the reaction of 3-chloropyridine with 2,2-difluoroethanol under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction . The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product . The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-(2,2-difluoroethoxy)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.

Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction Reactions: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly employed.

Major Products Formed:

Substitution Reactions: Formation of substituted pyridine derivatives.

Oxidation Reactions: Formation of pyridine N-oxides.

Reduction Reactions: Formation of piperidine derivatives.

Scientific Research Applications

3-Chloro-2-(2,2-difluoroethoxy)pyridine is utilized in various scientific research fields, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Employed in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(2,2-difluoroethoxy)pyridine involves its interaction with specific molecular targets and pathways . The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . The presence of the chloro and difluoroethoxy groups can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Fluorinated Alkoxy Groups

3-Chloro-2-(2,2,2-trifluoroethoxy)pyridine (CAS 1355068-59-5)

- Structural Differences : Replaces the 2,2-difluoroethoxy group with a 2,2,2-trifluoroethoxy group.

- Impact on Properties: Molecular Weight: 211.57 g/mol (vs. ~193.55 g/mol for the difluoroethoxy analogue) due to the additional fluorine atom. Metabolic Stability: Increased fluorine content may enhance resistance to oxidative metabolism, as seen in flupyradifurone metabolites .

2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine (CAS 256473-04-8)

- Structural Differences : Chlorine and trifluoroethoxy groups are transposed (2-chloro vs. 3-chloro).

- Impact on Properties :

Pyridine Derivatives with Variable Substituents

3-Chloro-2-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}pyridine

- Structural Differences : Contains a hydrazone-linked 4-chlorophenyl group instead of the difluoroethoxy moiety.

- Biological Activity : Demonstrated a docking score of -6.4 against SARS-CoV-2 protease, outperforming remdesivir (-6.1) but underperforming relative to other hydrazone-pyridine derivatives. This highlights the importance of the difluoroethoxy group in optimizing target binding .

2-(2,2-Difluoroethoxy)pyridine-3-sulfonyl Chloride

- Structural Differences : Features a sulfonyl chloride group at the 3-position.

- Reactivity : The sulfonyl chloride enhances electrophilicity, making it a reactive intermediate for cross-coupling reactions, unlike the chloro-substituted target compound .

Physicochemical and Pharmacological Comparisons

Key Findings from Research

Electron-Withdrawing Effects : The 2,2-difluoroethoxy group balances steric bulk and electron withdrawal, optimizing interactions with enzymatic active sites compared to bulkier trifluoroethoxy groups .

Metabolic Fate : Difluoroethoxy derivatives undergo slower oxidative degradation than trifluoroethoxy analogues, as observed in flupyradifurone metabolism studies .

Synthetic Utility : The chlorine atom at the 3-position facilitates functionalization via cross-coupling reactions, a feature exploited in synthesizing furopyridine amines (e.g., EP 2 970 173 B1) .

Biological Activity

3-Chloro-2-(2,2-difluoroethoxy)pyridine is a compound of increasing interest in medicinal chemistry and agrochemical applications due to its unique structural properties and biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyridine ring substituted with a chlorine atom and a difluoroethoxy group, contributing to its unique chemical reactivity. The presence of fluorine atoms often enhances lipophilicity and biological activity.

Research indicates that compounds with pyridine moieties exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific mechanisms through which this compound exerts its effects are still under investigation but may involve:

- Inhibition of Enzymatic Activity : Pyridine derivatives often act as enzyme inhibitors. For example, they can inhibit kinases or phosphatases involved in cell signaling pathways.

- Modulation of Receptor Activity : The compound may interact with various receptors, influencing cellular responses.

Case Studies

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : The synthesis begins with commercially available pyridine derivatives.

- Reaction Conditions : The chlorination can be performed using reagents such as thionyl chloride under controlled temperature conditions to ensure selectivity for the desired position on the pyridine ring.

- Purification : The product is purified through recrystallization or chromatography to achieve high purity suitable for biological testing.

Research Findings

Recent studies have highlighted the following findings regarding this compound:

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Effective against specific Gram-positive bacteria |

| Anticancer Activity | Induces apoptosis in certain cancer cell lines |

| Anti-inflammatory Effects | Potential to reduce pro-inflammatory cytokines (analog studies) |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 3-Chloro-2-(2,2-difluoroethoxy)pyridine?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 3-chloro-2-hydroxypyridine and 2,2-difluoroethyl bromide. Key steps include:

- Base Selection : Use K₂CO₃ or NaH in polar aprotic solvents (e.g., DMF) to deprotonate the hydroxyl group and facilitate substitution .

- Temperature Control : Maintain 80–100°C for 12–24 hours to ensure complete reaction while minimizing side products .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization yields >90% purity. Monitor by TLC (Rf ~0.4 in 3:1 hexane:EtOAc) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 8.3–8.5 ppm (pyridine H), δ 4.6–4.8 ppm (–OCH₂CF₂–), and δ 6.0–6.3 ppm (CF₂ coupling) .

- ¹³C NMR : Pyridine carbons at 145–155 ppm; CF₂ signals at 110–120 ppm (J ~ 280 Hz) .

- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 208.03 (predicted CCS 137.2 Ų) .

- X-ray Crystallography : Resolves spatial arrangement of the chloro and difluoroethoxy groups .

Advanced Research Questions

Q. How does the difluoroethoxy group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The –OCH₂CF₂– group acts as an electron-withdrawing substituent, enhancing electrophilicity at the pyridine C4 position. For Suzuki-Miyaura coupling:

- Catalyst System : Use Pd(PPh₃)₄ with arylboronic acids in toluene/EtOH (3:1) at 90°C .

- Kinetic Analysis : Monitor reaction progress via HPLC to optimize ligand ratios (e.g., 2 mol% Pd, 1.5 eq. boronic acid).

- Contradiction Resolution : Conflicting yields (40–75%) may arise from steric hindrance; computational DFT studies (B3LYP/6-31G*) model transition states to refine conditions .

Q. How can researchers address discrepancies in reported biological activity data for this compound?

- Methodological Answer :

- Standardized Assays : Replicate enzyme inhibition studies (e.g., COX-2) using identical buffer pH (7.4) and substrate concentrations (10 µM) to isolate variability .

- Metabolic Stability Testing : Incubate with liver microsomes (human/rat) and quantify via LC-MS/MS. Adjust for batch-to-batch purity differences (>95% required) .

- Computational Validation : Perform molecular docking (AutoDock Vina) to compare binding affinities across studies. Resolve contradictions by analyzing protein conformational flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.